molecular formula C32H31IN4O3 B12743769 2-(2-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-(3,6-dimethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)-3,6-dimethylbenzoxazolium iodide CAS No. 83803-40-1

2-(2-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-(3,6-dimethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)-3,6-dimethylbenzoxazolium iodide

Cat. No.: B12743769
CAS No.: 83803-40-1
M. Wt: 646.5 g/mol
InChI Key: GPVYQDNKNPIAPF-UHFFFAOYSA-M
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Description

EINECS 280-857-7 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of EINECS 280-857-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of EINECS 280-857-7 is carried out on a large scale, utilizing advanced technologies and equipment. The process involves the use of high-purity raw materials and stringent quality control measures to ensure consistency and safety. The production methods are optimized for efficiency and cost-effectiveness, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions: EINECS 280-857-7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality .

Common Reagents and Conditions: The reactions involving EINECS 280-857-7 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled temperature and pressure conditions .

Major Products Formed: The major products formed from the reactions of EINECS 280-857-7 depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications in research and industry .

Scientific Research Applications

EINECS 280-857-7 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is utilized for investigating cellular processes and interactions. In medicine, it is explored for its potential therapeutic effects and as a tool for drug development. Additionally, EINECS 280-857-7 finds applications in various industrial processes, including the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of EINECS 280-857-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar Compounds: EINECS 280-857-7 can be compared with other similar compounds listed in the EINECS inventory. These compounds share similar chemical structures and properties but may differ in their specific applications and effects .

Uniqueness: What sets EINECS 280-857-7 apart from other similar compounds is its unique combination of chemical properties and versatility in various applications. Its ability to undergo multiple types of reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings .

Properties

CAS No.

83803-40-1

Molecular Formula

C32H31IN4O3

Molecular Weight

646.5 g/mol

IUPAC Name

4-[(Z,3E)-1-(3,6-dimethyl-1,3-benzoxazol-3-ium-2-yl)-3-(3,6-dimethyl-1,3-benzoxazol-2-ylidene)prop-1-en-2-yl]-1,5-dimethyl-2-phenylpyrazol-3-one;iodide

InChI

InChI=1S/C32H31N4O3.HI/c1-20-12-14-25-27(16-20)38-29(33(25)4)18-23(19-30-34(5)26-15-13-21(2)17-28(26)39-30)31-22(3)35(6)36(32(31)37)24-10-8-7-9-11-24;/h7-19H,1-6H3;1H/q+1;/p-1

InChI Key

GPVYQDNKNPIAPF-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC2=C(C=C1)N(/C(=C\C(=C\C3=[N+](C4=C(O3)C=C(C=C4)C)C)\C5=C(N(N(C5=O)C6=CC=CC=C6)C)C)/O2)C.[I-]

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=CC(=CC3=[N+](C4=C(O3)C=C(C=C4)C)C)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O2)C.[I-]

Origin of Product

United States

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